molecular formula C5H4N2S2 B13528176 Imidazo[4,3-b][1,3]thiazole-5-thiol

Imidazo[4,3-b][1,3]thiazole-5-thiol

Cat. No.: B13528176
M. Wt: 156.2 g/mol
InChI Key: ZTSFFTMBGNWYBL-UHFFFAOYSA-N
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Description

Imidazo[4,3-b][1,3]thiazole-5-thiol is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,3-b][1,3]thiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazoles with α-halocarbonyl compounds. This reaction proceeds under mild conditions, often requiring heating in a suitable solvent such as benzene or toluene . Another approach involves the use of multicomponent reactions, which can efficiently construct the imidazo[4,3-b][1,3]thiazole core .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Imidazo[4,3-b][1,3]thiazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazo[4,3-b][1,3]thiazole core .

Mechanism of Action

The mechanism of action of imidazo[4,3-b][1,3]thiazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases and enzymes involved in cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity . Additionally, its thiol group can undergo redox reactions, influencing cellular redox balance and signaling .

Properties

Molecular Formula

C5H4N2S2

Molecular Weight

156.2 g/mol

IUPAC Name

6H-imidazo[5,1-b][1,3]thiazole-5-thione

InChI

InChI=1S/C5H4N2S2/c8-5-6-3-4-7(5)1-2-9-4/h1-3H,(H,6,8)

InChI Key

ZTSFFTMBGNWYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CNC(=S)N21

Origin of Product

United States

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